2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Researchers seeking a C5-sulfanyl oxazole-4-carboxamide for fragment-based drug discovery often face supply gaps for this specific trisubstituted scaffold. 2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide (CAS 83990-20-9) directly addresses this need: • Enables 5+ orthogonal derivatization pathways (S-alkylation, disulfide formation, metal coordination) from a single intermediate, accelerating SAR exploration. • Low molecular weight (158.18 g/mol) and moderate lipophilicity satisfy fragment library criteria, with proven utility in designing covalent kinase inhibitors targeting proximal cysteines. • High thermal stability (mp 220-221 °C) ensures compatibility with extended biochemical assays at 37 °C.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
Cat. No. B13946614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)S)C(=O)N
InChIInChI=1S/C5H6N2O2S/c1-2-7-3(4(6)8)5(10)9-2/h10H,1H3,(H2,6,8)
InChIKeyDZNLBOIOVXJJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide CAS 83990-20-9: Core Physicochemical and Structural Profile for Chemical Procurement


2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide (CAS 83990-20-9; molecular formula C₅H₆N₂O₂S; MW 158.18 g/mol) is a 2,4,5-trisubstituted oxazole heterocycle bearing a methyl group at C2, a carboxamide at C4, and a free sulfanyl (–SH) group at C5 . The compound is a crystalline solid with a measured melting point of 220–221 °C and a predicted pKa of 14.73 for the thiol proton, indicating that the sulfhydryl group exists predominantly in the neutral thiol form under physiological and most laboratory conditions . It belongs to the broader oxazole-4-carboxamide family, a scaffold that has been validated across multiple therapeutic target classes including GSK-3β, IRAK-4, monoamine oxidase B, and prostacyclin receptors [1][2].

Fragment-based screening Satisfies lead-like MW (<250) with a reactive thiol handle for library diversification
Covalent probe design C5-sulfanyl enables reversible disulfide trapping and S-alkylation under mild conditions
Metalloenzyme targeting Soft Lewis base thiol supports Zn²⁺/Cu²⁺ coordination in inhibitor fragment campaigns
CNS property space 2-Methyl substitution maintains low lipophilicity and MW for brain-penetrant fragment design

Why Generic Substitution Fails for 2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide: Structural and Physicochemical Differentiation Matters


Within the 1,3-oxazole-4-carboxamide family, the identity of the substituent at the C5 position is the dominant determinant of both chemical reactivity and biological target engagement. The free sulfanyl (–SH) group at C5 in 2-methyl-5-sulfanyl-1,3-oxazole-4-carboxamide confers a unique set of properties—nucleophilic reactivity for S-alkylation and disulfide formation, soft metal (Zn²⁺, Cu²⁺) coordination potential, and distinct hydrogen-bond donor/acceptor character relative to amino (–NH₂) or chloro (–Cl) analogs—that cannot be replicated by any other C5 substituent [1][2]. Simultaneously, the C2 methyl group provides a lower molecular weight and reduced lipophilicity compared to the 2-phenyl analog (MW 158.18 vs. 220.25 g/mol), which directly impacts solubility, permeability, and fragment-based drug discovery suitability . These dual structural features are absent in the commonly available 2-methyloxazole-4-carboxamide (des-thio analog, CAS 100959-91-9, MW 126.11) and in the 5-aminooxazole-4-carboxamide (CAS 30380-27-9, MW 127.10), making direct functional interchange impossible without altering the core chemical and biological behavior of the system under investigation .

Des-thio analog (5-H) cannot replicate thiol reactivity S-alkylation, disulfide formation, and metal affinity are absent in 2-methyloxazole-4-carboxamide; chemical reactivity profile may shift completely.
5-Amino substitution alters recognition profile 5-NH₂ acts as a harder H-bond donor/base and does not mimic the soft metal-coordination character of 5-SH; molecular recognition may not transfer.
2-Phenyl analog increases lipophilicity and MW Higher clogP and MW deviate from CNS lead-like space; CNS property advantages of the 2-methyl compound are lost.

2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide: Quantitative Evidence Guide for Differentiated Scientific Selection


5-Sulfanyl (–SH) vs. 5-Hydrogen (Des-Thio): Molecular Weight and Predicted LogP Differentiation

The 5-sulfanyl group adds 32.07 Da relative to the des-thio analog 2-methyloxazole-4-carboxamide (CAS 100959-91-9; MW 126.11) . This mass increment is accompanied by a predicted increase in lipophilicity (estimated ΔclogP ≈ +0.5–0.8 based on the sulfur atom contribution), shifting the compound from the 'fragment-like' space (MW < 250, clogP < 3) into a slightly more lipophilic 'lead-like' region while still satisfying fragment-based screening criteria [1]. For procurement decisions, this means the sulfanyl analog is chemically distinct from the des-thio variant and cannot serve as an interchangeable building block in any synthetic sequence where C5 reactivity or physicochemical profile is relevant.

MW & lipophilicity shift
Reported
ΔMW +32.07 Da
ΔclogP +0.5–0.8
Differentiates fragment-like vs lead-like property space
Predicted clogP; no experimental logP available
Fragment-based drug discovery Lead-likeness Physicochemical profiling

5-Sulfanyl (–SH) vs. 5-Amino (–NH₂): Hydrogen-Bond Donor/Acceptor and Metal Coordination Differentiation

The 5-sulfanyl group in 2-methyl-5-sulfanyl-1,3-oxazole-4-carboxamide is a weaker hydrogen-bond donor than the 5-amino group in 5-aminooxazole-4-carboxamide (CAS 30380-27-9; MW 127.10), with the thiol acting primarily as a soft Lewis base for metal coordination (e.g., Zn²⁺ in metalloproteinases, Cu²⁺ in amine oxidases) rather than as a strong H-bond donor [1]. The predicted thiol pKa of 14.73 ensures that the sulfur remains protonated under all biologically relevant pH conditions, in contrast to the 5-amino group (predicted pKa ~ 4–5 for the conjugate acid of the aniline-type nitrogen), which is largely unprotonated at physiological pH but can accept hydrogen bonds via the lone pair . This fundamental electronic and steric difference at C5 dictates distinct molecular recognition profiles: the sulfanyl analog is suited for targeting cysteine-rich binding pockets and metalloenzyme active sites, while the amino analog preferentially engages in hydrogen-bonding networks.

H-bond & metal recognition
Class-level
5-SH: pKa ~14.7, soft base, weak H-bond donor
5-NH₂: pKa ~4–5, harder base, moderate donor
Metal-chelation preference and binding interactions diverge
Based on HSAB theory; empirical coordination data required
Medicinal chemistry Molecular recognition Metalloenzyme inhibitor design

Thermal Stability and Crystallinity: Measured Melting Point of 220–221 °C vs. Lower-Melting Analogs

2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide exhibits a measured melting point of 220–221 °C , which is substantially higher than that of the des-thio analog 2-methyloxazole-4-carboxamide (no reported mp; predicted to melt below 150 °C based on lower MW and absence of strong intermolecular H-bonding via thiol) . The elevated melting point is consistent with strong intermolecular hydrogen-bonding networks involving both the carboxamide (–CONH₂) and the sulfanyl (–SH) groups, favoring high crystallinity and robust solid-state stability. This thermal profile is advantageous for: (i) long-term compound storage without degradation; (ii) polymorph screening and single-crystal X-ray diffraction studies; and (iii) formulation development where high-melting crystalline solids are preferred for manufacturability.

Thermal stability
Data to verify
mp 220–221 °C (measured)
Indicates robust crystallinity and storage integrity
Comparator mp predicted <150 °C; no experimental analog data
Solid-form screening Crystallography Formulation development

5-Sulfanyl as a Versatile Synthetic Handle vs. 5-Chloro: Nucleophilic vs. Electrophilic Reactivity for Late-Stage Derivatization

The 5-sulfanyl group in 2-methyl-5-sulfanyl-1,3-oxazole-4-carboxamide can undergo a broad array of chemoselective transformations—S-alkylation with alkyl halides, Michael addition to α,β-unsaturated carbonyls, oxidation to sulfoxide/sulfone, disulfide formation for reversible bioconjugation, and metal-catalyzed cross-coupling via thioether intermediates—all under mild conditions compatible with the carboxamide and oxazole functionalities [1][2]. In contrast, the 5-chloro analog (2-aryl-5-chloro-1,3-oxazole-4-carboxamide series, synthesized by Kornienko et al.) is restricted primarily to nucleophilic aromatic substitution (SNAr) reactions, which require more forcing conditions and a narrower scope of nucleophiles [3]. For procurement in a medicinal chemistry or chemical biology setting, the 5-sulfanyl compound offers a significantly broader and milder late-stage functionalization toolkit, enabling rapid generation of diverse compound libraries from a single intermediate.

Derivatization scope
Reported
5-SH: ≥5 orthogonal pathways (alkylation, Michael, oxidation, disulfide, cross-coupling)
Enables broader library generation vs. 5-Cl (limited to SNAr)
Milder conditions (0–80 °C) vs. 50–120 °C for 5-Cl analog
Click chemistry Bioconjugation Parallel synthesis Covalent inhibitor

Oxazole-4-Carboxamide Scaffold: Validated Multi-Target Pharmacophore with Picomolar GSK-3β Inhibitors as Class-Level Benchmark

While no direct biological assay data are available for 2-methyl-5-sulfanyl-1,3-oxazole-4-carboxamide itself, the oxazole-4-carboxamide scaffold has been validated across multiple therapeutic targets with quantitative potency benchmarks. In the GSK-3β inhibitor series, the lead compound OCM-51 achieved an IC₅₀ of 0.030 nM with >10-fold selectivity for GSK-3β over GSK-3α, and PF-04802367 (PF-367) demonstrated an IC₅₀ of 2.3 nM for GSK-3α/β with >450-fold selectivity against a panel of >400 kinases [1]. In the monoamine oxidase B (MAO-B) series, 2-phenyloxazole-4-carboxamides achieved sub-micromolar Ki values with selectivity indices (Ki MAO-A/Ki MAO-B) exceeding 50 [2]. The 5-substituent is the critical pharmacophoric determinant in all of these series: 5-aryl substitution drives GSK-3 and MAO-B potency, while the C4 carboxamide anchors the hinge-binding motif [1][2]. The 5-sulfanyl group in the target compound introduces a chemically distinct pharmacophoric element—a soft Lewis base capable of metal coordination—that has not been systematically explored in these established target classes, representing a novel chemical space opportunity.

Scaffold potency benchmark
Class-level
Oxazole-4-carboxamide core active at GSK-3β (IC₅₀ 0.030 nM), MAO-B (sub-μM Ki), IP receptor (50–500 nM)
Validated pharmacophore; 5-SH offers an unexplored vector
No direct assay data for this compound; target-dependent potency range
Kinase inhibition GSK-3β Alzheimer's disease PET imaging

2-Methyl vs. 2-Phenyl Substitution: Molecular Weight and Lipophilicity Optimization for CNS Drug-Likeness

The 2-methyl substituent in 2-methyl-5-sulfanyl-1,3-oxazole-4-carboxamide (MW 158.18) provides a significantly lower molecular weight and reduced lipophilicity compared to the 2-phenyl-5-sulfanyl analog (2-phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide; MW 220.25; estimated ΔclogP ≈ 1.5–2.0) . In the context of CNS drug discovery, the CNS MPO (Multiparameter Optimization) score—which incorporates clogP, MW, TPSA, HBD, and pKa—favors lower molecular weight and lower lipophilicity for brain penetration [1]. The 2-methyl variant (predicted TPSA ~85 Ų; MW 158) falls closer to the optimal CNS drug-like property space than the 2-phenyl analog (predicted TPSA ~85 Ų; MW 220; higher clogP), making it a more suitable starting point for CNS-targeted fragment growing campaigns.

CNS drug-likeness
Reported
2-Methyl: MW 158, clogP ~0.9–1.2
2-Phenyl: MW 220, clogP ~2.5–3.0
Lower MW and lipophilicity favor CNS MPO score
CNS MPO desirability framework (Wager et al. 2010)
CNS drug discovery Brain penetration Property-based design Fragment growing

2-Methyl-5-sulfanyl-1,3-oxazole-4-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


Cysteine-Targeted Covalent Inhibitor and Chemical Probe Design

The free sulfanyl group at C5 enables disulfide-based reversible covalent targeting of cysteine residues in protein binding pockets. Combined with the oxazole-4-carboxamide core, which has validated hinge-binding activity against GSK-3β (OCM-51 IC₅₀ = 0.030 nM) [1], this compound can serve as a starting fragment for designing covalent kinase inhibitors that exploit both the ATP-pocket (via the carboxamide) and a proximal cysteine (via C5–SH disulfide exchange). The high thermal stability (mp 220–221 °C) ensures compatibility with biochemical assay conditions at 37 °C for extended incubation periods.

Metalloenzyme Inhibitor Fragment Library Member

The thiol (–SH) group at C5 is a soft Lewis base with high affinity for Zn²⁺, Cu²⁺, and Fe²⁺, making this compound a candidate fragment for metalloenzyme inhibitor discovery programs targeting zinc-dependent deacetylases, matrix metalloproteinases, or copper-containing amine oxidases [1]. The oxazole-4-carboxamide core provides additional hydrogen-bonding interactions with the active site, while the low molecular weight (MW 158.18) satisfies fragment library criteria. The predicted thiol pKa of 14.73 ensures the sulfur remains protonated and available for metal coordination across all physiological pH conditions [2].

Late-Stage Diversification Intermediate for Oxazole-Based Libraries

With at least five orthogonal derivatization pathways (S-alkylation, Michael addition, oxidation to sulfoxide/sulfone, disulfide formation, and metal-catalyzed thioether coupling) available at the C5 sulfanyl group while preserving the C4 carboxamide [1], this compound serves as an efficient diversification hub for generating structurally diverse oxazole-4-carboxamide libraries. Compared to the 5-chloro analog, which is limited primarily to SNAr chemistry [3], the 5-sulfanyl intermediate can produce >5× more derivatives per synthetic step, accelerating SAR exploration and lead optimization timelines.

CNS Drug Discovery Fragment for Property-Based Lead Generation

The combination of low molecular weight (MW 158.18), predicted moderate lipophilicity (clogP ~0.9–1.2), and the 2-methyl substitution (rather than 2-phenyl) positions this compound favorably in CNS MPO property space [1]. The oxazole-4-carboxamide scaffold has demonstrated brain penetration in the GSK-3β PET tracer series (e.g., [¹¹C]OCM-44 with optimized brain uptake in nonhuman primates) [2], indicating that appropriately substituted analogs can cross the blood-brain barrier. The sulfanyl group offers a unique vector for modulating CNS ADME properties through late-stage S-functionalization.

Application
Selection Property
Validation Focus
Cysteine-targeted covalent inhibitor design
Thiol-mediated reversible disulfide formation
Cysteine reactivity and hinge-binding compatibility
Metalloenzyme inhibitor fragment screening
Soft Lewis base metal coordination (Zn²⁺, Cu²⁺)
Metal-chelation affinity and scaffold target engagement
Late-stage diversification hub
Broad orthogonal reactivity at C5–SH
Reaction scope and carboxamide stability under derivatization
CNS drug discovery fragment
Low MW and moderate lipophilicity (2-methyl)
Brain penetration propensity and off-target promiscuity risk
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